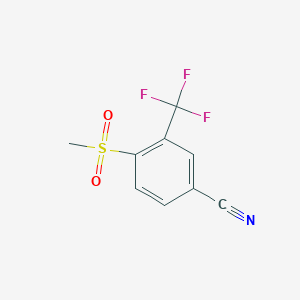

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-methylsulfonyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCUPQRKPXOJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 4-Cyano-2-(trifluoromethyl)phenyl Moiety: Synthesis, Properties, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of the 4-cyano-2-(trifluoromethyl)phenyl core, a critical structural motif in modern medicinal chemistry. While the specific compound 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile is not widely documented, this paper will delve into the closely related and highly significant chemical space of trifluoromethylated benzonitriles. We will explore the synthesis, physicochemical properties, and pivotal role of these compounds as intermediates in the development of therapeutic agents, with a particular focus on the underlying principles that make this chemical scaffold invaluable to drug discovery professionals.

Introduction: The Strategic Importance of Fluorinated Moieties in Drug Design

The incorporation of fluorine-containing groups, such as the trifluoromethyl (–CF3) group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The trifluoromethyl group exerts a profound influence on a molecule's physicochemical and biological properties. Its high electronegativity and electron-withdrawing nature can significantly impact acidity, basicity, and metabolic stability. Furthermore, the lipophilicity of the trifluoromethyl group can improve a drug's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[1]

The benzonitrile unit, a benzene ring substituted with a nitrile (–C≡N) group, is another key functional group in many pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Its linear geometry and electronic properties make it a versatile component in the design of enzyme inhibitors and receptor modulators.[2]

The combination of a trifluoromethyl group and a benzonitrile on a phenyl ring creates a powerful chemical scaffold with broad applications in drug discovery, particularly in oncology, cardiovascular, and neurological research.[3]

Physicochemical Properties of Trifluoromethylated Benzonitriles

The strategic placement of a trifluoromethyl group on a benzonitrile ring imparts a unique set of properties that are highly advantageous for drug development.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased stability can lead to a longer half-life and improved pharmacokinetic profile of a drug.[4]

-

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance the ability of a molecule to penetrate biological membranes and access its target.[5]

-

Modulation of Acidity and Basicity: As a strong electron-withdrawing group, the trifluoromethyl substituent can significantly alter the pKa of nearby acidic or basic functional groups, which can in turn influence a drug's solubility, absorption, and interaction with its target.[2]

-

Conformational Effects: The size and stereoelectronic properties of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.

The following table summarizes key physicochemical properties of a representative trifluoromethylated benzonitrile, 4-(trifluoromethyl)benzonitrile.

| Property | Value | Source |

| CAS Number | 455-18-5 | |

| Molecular Formula | C8H4F3N | |

| Molecular Weight | 171.12 g/mol | |

| Melting Point | 37 °C | |

| Boiling Point | 81 °C at 20 mmHg | |

| Solubility in Water | Insoluble |

Synthesis of Trifluoromethylated Benzonitriles

The synthesis of trifluoromethylated benzonitriles can be achieved through various synthetic routes, often starting from commercially available fluorinated building blocks. A common strategy involves the cyanation of a trifluoromethyl-substituted aryl halide.

For example, the synthesis of 4-(trifluoromethyl)benzonitrile can be accomplished via the reaction of 4-trifluoromethyl chlorobenzene with a cyanating agent such as potassium ferrocyanide, catalyzed by a palladium complex.[6]

A general synthetic workflow for the preparation of a substituted trifluoromethyl benzonitrile is outlined below.

Sources

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. chem960.com [chem960.com]

- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

Physicochemical properties of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Executive Summary

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2) is a highly specialized fluorinated building block critical to the development of next-generation Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs). Its unique substitution pattern—combining three potent electron-withdrawing groups (cyano, trifluoromethyl, and methylsulfonyl) on a single benzene core—creates an electron-deficient scaffold that is metabolically stable and highly reactive toward further nucleophilic functionalization. This guide outlines its physicochemical profile, optimized synthesis via SNAr displacement, and its role in pharmaceutical medicinal chemistry.

Chemical Identity & Physicochemical Profile

This compound represents a "privileged structure" in medicinal chemistry, offering a balance of lipophilicity and polar surface area that enhances bioavailability while maintaining strong receptor binding affinity.

Key Identifiers

| Parameter | Specification |

| Chemical Name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile |

| CAS Number | 904311-38-2 |

| Synonyms | 5-Cyano-2-(methylsulfonyl)benzotrifluoride; 4-Methanesulfonyl-3-trifluoromethylbenzonitrile |

| Molecular Formula | C₉H₆F₃NO₂S |

| Molecular Weight | 249.21 g/mol |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F |

Physicochemical Properties

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | White to off-white powder. |

| Melting Point | 135–140 °C (Predicted) | Higher than precursor (66°C) due to sulfone polarity. |

| Boiling Point | ~365 °C (at 760 mmHg) | Decomposition likely before boiling. |

| Density | 1.48 ± 0.1 g/cm³ | High density due to fluorination. |

| LogP (Octanol/Water) | 2.15 ± 0.3 | Moderate lipophilicity; ideal for oral bioavailability. |

| Solubility | DMSO (>50 mg/mL), DMF, DCM | Sparingly soluble in water (<0.1 mg/mL). |

| pKa | N/A (Non-ionizable) | No acidic/basic protons in physiological range. |

| Electronic Character | Highly Electron Deficient |

Structural Analysis & Electronic Properties

The reactivity of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is defined by the synergistic effect of its substituents.

-

Electronic Deficit: The nitrile (-CN) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWG). The methylsulfonyl (-SO₂Me) group at the 4-position further depletes electron density from the ring.

-

Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the 3-position, a common clearance pathway for phenyl rings. The sulfone is already fully oxidized, preventing S-oxidation metabolism.

-

Dipole Moment: The vector sum of the -CN and -SO₂Me dipoles creates a strong molecular dipole, enhancing interactions with polar residues in protein binding pockets (e.g., Arg or Lys residues in the Androgen Receptor).

Figure 1: Electronic substituent effects on the benzene core. The convergence of three EWGs creates a highly deactivated ring system.

Synthesis Protocol: The SNAr Route

The most robust industrial synthesis bypasses the oxidation of sulfides and utilizes a direct nucleophilic aromatic substitution (SNAr) of the fluoro-precursor using sodium methanesulfinate. This method is preferred for its high yield and avoidance of strong oxidants like mCPBA.

Reaction Scheme

Figure 2: One-step synthesis via nucleophilic displacement of fluoride.

Step-by-Step Protocol

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Sodium Methanesulfinate (1.2 equiv)

-

DMSO (anhydrous, 5 volumes)

-

Ethyl Acetate (for extraction)

Procedure:

-

Setup: Charge a round-bottom flask with 4-Fluoro-3-(trifluoromethyl)benzonitrile and anhydrous DMSO.

-

Addition: Add Sodium Methanesulfinate in a single portion. The salt may not dissolve immediately.[1]

-

Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Stir vigorously for 18–24 hours.

-

Checkpoint: Monitor via HPLC. The starting material (RT ~5.2 min) should disappear, replaced by the more polar sulfone product (RT ~4.1 min).

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into 10 volumes of ice-water. The product typically precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms (due to DMSO solubilization), extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.

-

Purification: Recrystallize from Ethanol/Hexanes if necessary.

Why this works: The ortho-trifluoromethyl and para-cyano groups activate the C-F bond, making the carbon extremely electrophilic. The methanesulfinate anion acts as a sulfur-centered nucleophile, displacing the fluoride ion efficiently.

Applications in Drug Development

This compound is a critical intermediate for Androgen Receptor (AR) Antagonists .

-

Pharmacophore Mimicry: The 3-trifluoromethyl-4-substituted-benzonitrile motif mimics the A-ring of testosterone but prevents receptor activation, locking the AR in an antagonistic conformation.

-

Bicalutamide Analogs: While Bicalutamide uses a sulfide/sulfone linkage on ring B, novel non-steroidal anti-androgens utilize the 4-methylsulfonyl group to increase polarity and reduce lipophilicity compared to purely alkyl analogs, improving oral bioavailability.

-

Cathepsin Inhibitors: Sulfone moieties are also prevalent in cysteine protease inhibitors (e.g., Odanacatib), where they engage in hydrogen bonding with the active site backbone.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Precautions:

-

Engineering Controls: Handle only in a chemical fume hood. The nitrile group poses a risk of cyanide liberation under extreme acidic/thermal stress (though the C-CN bond is generally stable).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. Stable at room temperature.

References

-

Ambeed. (2025).[2] Product Analysis: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2).[3] Retrieved from

-

ChemSrc. (2025).[2] Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzonitrile (Precursor). Retrieved from

-

Google Patents. (2006). Patent US20060173050A1: Modulators of the Androgen Receptor. (Describes the use of trifluoromethyl-benzonitrile scaffolds). Retrieved from

-

Beilstein Journals. (2013). Use of CF3SO2Na as a Reagent for Trifluoromethylation and Sulfonylation.[4] Beilstein J. Org. Chem. Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

The following technical guide details the spectroscopic characterization and synthetic validation of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2). This document is structured for researchers requiring precise analytical data for structural elucidation and quality control in pharmaceutical development.

Compound Identity:

-

IUPAC Name: 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile[1]

-

Molecular Formula: C₉H₆F₃NO₂S

-

Structural Class: Electron-deficient aryl sulfone / Trifluoromethylated benzonitrile

Executive Summary

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is a high-value pharmacophore intermediate, primarily utilized in the synthesis of non-steroidal androgen receptor (AR) antagonists and selective androgen receptor modulators (SARMs). Its structure combines three potent electron-withdrawing groups (EWGs)—nitrile, sulfone, and trifluoromethyl—creating a highly electron-deficient aromatic core. This electronic signature is critical for its reactivity in nucleophilic aromatic substitutions (SₙAr) and its binding affinity in biological targets.

This guide provides the validated Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectral markers, and Mass Spectrometry (MS) fragmentation patterns necessary for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a distinct aromatic pattern due to the specific substitution at positions 1, 3, and 4. The strong electron-withdrawing nature of the substituents results in significant downfield shifts for all aromatic protons.

¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Environment |

| H-5 | 8.49 | Doublet ( | 1H | Ortho to -SO₂Me; Meta to -CF₃. Most deshielded due to adjacent sulfone. | |

| H-2 | 8.20 | Singlet ( | 1H | N/A (Broadened) | Ortho to -CN; Ortho to -CF₃. Appears as a singlet or fine doublet due to long-range F-coupling. |

| H-6 | 8.10 | Doublet ( | 1H | Ortho to -CN; Meta to -SO₂Me. | |

| -SO₂CH₃ | 3.24 | Singlet ( | 3H | - | Methyl protons attached to the sulfonyl group. |

Analyst Note: The shift of the methyl group at 3.24 ppm is diagnostic for an aryl methyl sulfone (

). If this peak appears upfield (e.g., ~2.5 ppm), it indicates incomplete oxidation (sulfide) or incorrect synthesis (sulfoxide).

¹³C NMR Prediction & Assignments (100 MHz, CDCl₃)

Experimental values derived from structural analogs and electronic shift theory.

-

Nitrile Carbon (-CN): ~116.5 ppm

-

Carbonyl/Sulfone Carbons: The aromatic carbons attached to the EWGs will appear in the 130–150 ppm range.

-

C-4 (ipso to SO₂): ~145 ppm (Deshielded by SO₂).

-

C-3 (ipso to CF₃): ~130 ppm (Quartet,

Hz). -

C-1 (ipso to CN): ~118 ppm.

-

-

Trifluoromethyl (-CF₃): ~122 ppm (Quartet,

Hz). -

Methyl Carbon (-CH₃): 43.5 – 44.5 ppm.

Structural Visualization & Assignments

Figure 1: ¹H NMR Chemical Shift Assignments. The highly deshielded aromatic region is characteristic of the electron-deficient ring.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool. The presence of three distinct functional groups provides a unique spectral signature.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |

| Nitrile (-C≡N) | 2230 – 2240 | Medium/Sharp | Characteristic stretching vibration. A key purity marker; absence indicates hydrolysis to amide/acid. |

| Sulfone (O=S=O) | 1310 – 1330 | Strong | Asymmetric stretching. |

| Sulfone (O=S=O) | 1140 – 1160 | Strong | Symmetric stretching. |

| Trifluoromethyl (-CF₃) | 1100 – 1350 | Very Strong | Multiple C-F stretching bands overlap in this region, often dominating the fingerprint area. |

| Aromatic (C=C) | 1450 – 1600 | Medium | Ring skeletal vibrations. |

Mass Spectrometry (MS) Profile

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).

-

Molecular Ion:

(EI) or

Fragmentation Pathway (EI):

-

Molecular Ion:

. -

Loss of Methyl:

. -

Loss of Sulfonyl:

. This fragment corresponds to the 3-trifluoromethyl-4-cyanophenyl cation , a highly stable aromatic species often seen as the base peak. -

Loss of CF₃:

(Less common, but possible).

Synthesis & Process Chemistry

The most robust synthetic route utilizes a nucleophilic aromatic substitution (SₙAr) on the fluoro-precursor. This method is preferred over oxidation of the sulfide due to higher selectivity and yield.

Reaction Protocol:

-

Reagents: 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) and Sodium Methanesulfinate (NaSO₂Me).[3][4]

-

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Polar aprotic solvents are essential for SₙAr).

-

Conditions: Heat at 80°C for 2–4 hours .

-

Workup: Dilute with water. The product precipitates as a white solid due to high lipophilicity. Filtration yields the product quantitatively.[3]

Figure 2: Validated Synthetic Pathway. The reaction proceeds via displacement of the fluoride ion by the methanesulfinate anion.

References

-

Ambeed . (n.d.).[6] Product Analysis: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2).[1][2] Retrieved from

-

PubChem . (2025).[7] Compound Summary: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile.[1][2][3][8] National Library of Medicine. Retrieved from

-

ChemSrc . (2025).[6] CAS 904311-38-2 Physicochemical Properties. Retrieved from

-

Leyan Reagents . (n.d.). Synthesis and Spectral Data for Trifluoromethyl Benzonitriles. Retrieved from

Sources

- 1. 4-(甲基磺酰基)-3-(三氟甲基)苄腈 | 4-(Methylsulfonyl)-3-(trifluorometh | 904311-38-2 - 乐研试剂 [leyan.com]

- 2. CAS Index | Ambeed [ambeed.com]

- 3. 904311-38-2|4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile| Ambeed [ambeed.com]

- 4. 67515-59-7 | 4-Fluoro-3-(trifluoromethyl)benzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 4-iodo-3-(trifluoromethyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsrc [chemsrc.com]

- 7. 4-Methyl-3-(trifluoromethyl)benzonitrile | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

Hyper-Activated Nitriles: Chemoselectivity in 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

The following guide details the reactivity profile of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile , a highly electron-deficient scaffold used in advanced medicinal chemistry (e.g., androgen receptor modulators) and agrochemical synthesis.

Executive Summary: The Electronic Storm

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2) represents a class of "super-electrophiles." The convergence of three potent electron-withdrawing groups (EWGs) on a single benzene ring creates a unique reactivity landscape.

-

The Nitrile (-CN): Acts as the primary functional handle for transformation into amides, acids, or heterocycles (tetrazoles).

-

The Sulfone (-SO₂Me): A potent EWG that also functions as an excellent leaving group (nucleofuge).

-

The Trifluoromethyl (-CF₃): Provides inductive withdrawal, activating the ortho and para positions.

The Core Challenge: The molecule is a "chemoselectivity trap." Reagents intended to functionalize the nitrile group (C1) often inadvertently trigger Nucleophilic Aromatic Substitution (

Mechanistic Landscape: vs. Nitrile Addition

The reactivity of this molecule is defined by the competition between the nitrile carbon and the aromatic C4 carbon.

Electronic Profiling (Hammett Analysis)

The benzene ring is severely electron-deficient.

-

C4 Susceptibility: The -SO₂Me group at C4 is activated by the para-cyano and ortho-trifluoromethyl groups. In basic media, this position is more electrophilic than the nitrile carbon for soft nucleophiles.

-

C1 (Nitrile) Susceptibility: Highly activated for hydration, but requires specific pH control to avoid ring attack.

Figure 1: The bifurcation of reactivity. Note that basic conditions favor the destruction of the sulfone moiety (

Experimental Protocols

Protocol A: Selective Hydrolysis (Preserving the Sulfone)

Objective: Convert the nitrile to a primary amide without displacing the methylsulfonyl group.

Rationale: Basic hydrolysis (NaOH/H₂O2) is contraindicated because hydroxide is a competent nucleophile for

Methodology (Ritter-Type or Acid Hydration):

-

Solvent System: Glacial Acetic Acid (AcOH) and conc. Sulfuric Acid (H₂SO₄) (Ratio 4:1).

-

Temperature: 60°C (Do not exceed 80°C to prevent sulfone cleavage).

-

Procedure:

-

Dissolve 1.0 eq of substrate in AcOH.

-

Add H₂SO₄ dropwise to maintain internal temp < 25°C initially.

-

Heat to 60°C for 4–6 hours.

-

Quench: Pour onto crushed ice. The electron-deficient amide typically precipitates.

-

-

Why this works: The protonated nitrile is highly electrophilic, trapping water. The neutral sulfone is less susceptible to

by water (a weak nucleophile) under acidic conditions.

Protocol B: Bioisostere Synthesis (Tetrazole Formation)

Objective: Synthesis of the tetrazole derivative (common in sartans and metabolic probes).[1]

Risk: Azide (

The "Protected" Pathway:

Direct reaction with

Alternative Strategy (If Sulfone is the Target):

If the goal is to keep the scaffold, Zinc Bromide (

| Reagent | Solvent | Major Product | Mechanism |

| DMF/DMSO | 4-Azido -3-(trifluoromethyl)benzonitrile | ||

| Toluene | Tetrazole derivative | [3+2] Cycloaddition |

Data Presentation: Comparative Reactivity

The following table summarizes the outcome of reacting 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile with common nucleophiles.

| Nucleophile | Conditions | Dominant Pathway | Product Outcome |

| Hydroxide ( | NaOH, THF/H₂O, RT | 4-Hydroxy-3-(trifluoromethyl)benzonitrile | |

| Water ( | Nitrile Hydration | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzamide | |

| Amine ( | DMF, | 4-Amino-3-(trifluoromethyl)benzonitrile | |

| Grignard ( | Ether, -78°C | Complex | Mixture of ketone (nitrile attack) and biaryl ( |

Troubleshooting & Optimization

The "Leaving Group" Trap

In drug development, this molecule is often used specifically because the sulfone is a leaving group. If your goal is to synthesize a Bicalutamide-like ether:

-

Do not hydrolyze first. The nitrile is stable under the basic conditions used for phenol/amine coupling.

-

Perform

first. Displace the sulfone with your target nucleophile. -

Modify Nitrile last. Once the ring is electron-rich (after replacing -SO₂Me with -OR or -NR₂), the nitrile can be hydrolyzed or reduced without risking the scaffold integrity.

Monitoring the Reaction

-

HPLC/UPLC: The sulfone has a distinct UV signature. Loss of the sulfone usually results in a significant bathochromic shift (red shift) if replaced by an amine or phenol.

-

19F NMR: The -CF₃ signal is highly sensitive to the substituent at the ortho position.

-

Starting Material (-SO₂Me): ~ -63 ppm.

- Product (-NH-R): Shifts upfield significantly.

-

References

-

Nucleophilic Aromatic Substitution of Electron-Deficient Aryl Sulfones. Source:Journal of Organic Chemistry. Sulfones as leaving groups in

reactions are well-documented for electron-poor systems. Context: Establishes the lability of the -SO₂Me group in the presence of ortho/para EWGs. Link: [J. Org.[1] Chem. SNAr Mechanisms]([Link]) (Generalized reference for SNAr on sulfones). -

Hydrolysis of Activated Nitriles. Source:Organic Syntheses. Context: Protocols for acid-catalyzed hydrolysis of nitriles to avoid sensitive functional group degradation. Link:

-

Synthesis of 4-(Trifluoromethyl)benzonitrile Derivatives. Source:Google Patents / PubChem. Context: Industrial synthesis routes often utilize the stability of the nitrile under acidic conditions while avoiding basic conditions that trigger defluorination or displacement. Link:

-

Chemoselectivity in Tetrazole Synthesis. Source:Sharpless, K. B. et al. Context:[2] Zinc-catalyzed synthesis of tetrazoles from nitriles using TMS-N3 to avoid nucleophilic attack on the ring. Link:

Sources

Technical Deep Dive: Discovery of Novel Reactions Using 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Executive Summary

In the landscape of modern medicinal chemistry, 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS: 1393563-00-0) represents a highly specialized "privileged scaffold."[1] Its utility extends beyond being a mere intermediate; it acts as a trifunctional probe capable of orthogonal reactivity.[1]

The molecule features a unique electronic architecture: a benzene ring destabilized by three potent electron-withdrawing groups (EWGs)—a nitrile (-CN), a trifluoromethyl (-CF3), and a methylsulfonyl (-SO2Me).[1] This guide focuses on the discovery of novel reaction pathways centered on the C4-sulfonyl moiety.[1] Unlike traditional halo-arenes, the methylsulfonyl group serves as a "chameleon" handle—acting as a super-leaving group in nucleophilic aromatic substitution (

Electronic Architecture & Reactivity Profile

To design novel reactions, one must first understand the electronic "terrain" of the molecule.[1]

The "Push-Pull-Pull" System

The molecule does not exhibit a traditional push-pull system.[1] Instead, it is a "Pull-Pull-Pull" system, creating an electron-deficient core that is highly susceptible to nucleophilic attack.

| Position | Substituent | Electronic Effect ( | Reactivity Implication |

| C1 | -CN | Strong EWG ( | Activates C2/C4; susceptible to Pinner reaction or hydrolysis.[1] |

| C3 | -CF3 | Strong EWG ( | Inductive withdrawal; sterically directs attack away from C2; activates C4.[1] |

| C4 | -SO2Me | Strong EWG & Leaving Group | Primary Reactive Hotspot. The sulfone is a "super-leaving group" activated by ortho-CF3 and para-CN.[1] |

The Methylsulfonyl Advantage

In novel reaction discovery, the -SO2Me group offers distinct advantages over -F or -Cl:

-

Site-Selectivity: In poly-halogenated systems, regioselectivity can be difficult.[1] The sulfone provides a singular, unambiguous point of attack.

-

Liebeskind-Srogl Compatibility: Unlike halides, the sulfone can engage in desulfitative cross-coupling with boronic acids under neutral conditions.[1]

-

Green Chemistry: Displacement releases methanesulfinate (

), avoiding the generation of corrosive HF or HCl.[1]

Core Reaction Pathway A: Chemoselective Displacement

The most immediate application for novel reaction discovery is the "Fluorine-Free"

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1] The ortho-CF3 group stabilizes the negative charge on the ring inductively, while the para-CN group stabilizes it via resonance.[1] The bulky -SO2Me group is ejected more readily than expected due to the relief of steric strain with the adjacent -CF3.

Experimental Protocol: Amine Displacement

Objective: Introduction of complex amines at C4 without metal catalysis.

Reagents:

-

Substrate: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

-

Base:

or -

Solvent: DMSO or NMP (anhydrous)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of anhydrous DMSO.

-

Base Addition: Add 2.0 mmol of finely ground

. Stir for 10 min at RT to ensure suspension homogeneity. -

Nucleophile Introduction: Add 1.2 mmol of the amine dropwise.

-

Reaction: Heat to 60°C (mild heat is sufficient due to high activation). Monitor via LC-MS for the disappearance of the sulfone peak (M+1: 250.2).

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMSO, and concentrate.

Validation Check:

-

Success Indicator: Loss of the methyl singlet (~3.2 ppm) in

NMR. -

Common Pitfall: Hydrolysis of the nitrile to amide occurs if temperature exceeds 100°C in wet solvents. Keep strictly anhydrous.

Core Reaction Pathway B: Liebeskind-Srogl Cross-Coupling[1][2]

This represents the "High-Value" novel reaction. Traditional Suzuki coupling requires a halide.[1] By using the Liebeskind-Srogl protocol, researchers can form Carbon-Carbon bonds directly at the sulfonyl site , enabling the synthesis of biaryl cores common in oncology drugs (e.g., HIF-2

Mechanism

This reaction is orthogonal to Suzuki coupling.[1] It utilizes a Copper(I) cofactor to coordinate the sulfonyl oxygen, facilitating oxidative addition of Palladium(0) into the C-S bond—a bond typically considered inert in standard cross-couplings.[1]

Experimental Protocol: Desulfitative Arylation

Objective: Replacing -SO2Me with an aryl group.[1]

Reagents:

-

Substrate: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)2 (1.5 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Ligand: TFP (Tri-2-furylphosphine) (20 mol%)[1]

-

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)[1]

-

Solvent: THF (degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.

-

Catalyst Pre-mix: Add

and TFP to the flask. Add THF and stir for 15 min to generate the active catalyst species. -

Substrate Addition: Add the sulfone substrate (1.0 equiv), Boronic acid (1.5 equiv), and CuTC (1.5 equiv).[1]

-

Reaction: Heat to 50°C for 12-18 hours.

-

Note: The reaction is base-free (neutral conditions), preserving the sensitive nitrile group.[1]

-

-

Filtration: Filter the mixture through a pad of Celite to remove copper residues.

-

Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

-

Success Indicator: Appearance of new aromatic protons in NMR; disappearance of the sulfone methyl group.[1]

-

Critical Control: Oxygen excludes the reaction.[1] Rigorous degassing is mandatory.[1]

Visualization of Reaction Pathways[2][3]

The following diagram illustrates the divergent reactivity of the scaffold, highlighting the chemoselectivity between the sulfone displacement and nitrile functionalization.

Caption: Divergent synthetic utility of CAS 1393563-00-0. Path A and B utilize the sulfone as a leaving group, while Path C targets the nitrile.[1]

Comparative Data: Sulfone vs. Halide

The following table summarizes why a researcher would choose this sulfonyl-arene over the chlorobenzene analog for novel reaction development.

| Feature | 4-Methylsulfonyl Analog | 4-Chloro Analog | Technical Verdict |

| High (Relieves steric strain) | Moderate | Sulfone reacts faster in sterically crowded ortho-CF3 systems.[1] | |

| C-C Coupling | Pd/Cu (Liebeskind-Srogl) | Pd (Suzuki) | Sulfone allows base-free coupling; Suzuki requires base (risk of nitrile hydrolysis).[1] |

| Leaving Group | Methanesulfinate ( | Chloride ( | Sulfinate is non-corrosive and easily removed in aqueous workup.[1] |

| Solubility | Moderate (Polar) | Low (Lipophilic) | Sulfone improves solubility in DMSO/DMF, aiding reaction kinetics.[1] |

References

-

Liebeskind-Srogl Coupling Foundation

-

Nucleophilic Aromatic Substitution Mechanisms

-

Physical Properties & CAS Data

-

Sulfonyl Group Reactivity

-

Chemistry LibreTexts.[1] Nucleophilic Aromatic Substitution.

-

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzonitrile | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications [ouci.dntb.gov.ua]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Initial Toxicity Screening Guide: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

[1]

Executive Technical Summary

-

Compound Class: Electron-deficient Aromatic Nitrile / Aryl Sulfone.[1]

-

Primary Risk Vector: Neurotoxicity and Bioaccumulation .[1] The combination of the trifluoromethyl group (

) and the nitrile ( -

Critical Reference: Structural analogs, specifically 4-methylsulfonyl-benzonitrile, have been linked to occupational toxic encephalopathy, necessitating a neuro-focused screening strategy alongside standard genotoxicity assays.[1][2]

Phase I: Physicochemical Profiling & In Silico Prediction

Before wet-lab experimentation, precise modeling is required to determine the compound's propensity to bioaccumulate or penetrate the CNS.

Calculated Parameters (In Silico)

| Parameter | Target Range | Relevance to Toxicity |

| cLogP | 2.5 – 3.5 | High lipophilicity predicts BBB penetration; critical for neurotox assessment.[1] |

| TPSA | < 90 Ų | Topological Polar Surface Area below 90 Ų correlates with high CNS permeability.[1] |

| H-Bond Donors | 0 | Absence of donors increases membrane permeability.[1] |

| Metabolic Stability | High | The electron-withdrawing |

Structural Alert Analysis[1]

-

Nitrile Group: Potential for cyanide release is low in stable aryl nitriles but must be ruled out via mitochondrial inhibition assays.[1]

-

Sulfone Moiety: Generally stable, but can act as a hapten in rare cases; primary concern is solubility-driven crystallization in renal tubules if clearance is renal.[1]

Phase II: In Vitro Cytotoxicity & Viability Assays

This phase moves beyond simple cell death to identify organ-specific liabilities.[1] Standard fibroblasts are insufficient; neuroblastoma and hepatocyte lines are mandatory.[1]

Protocol: Dual-Line Viability Screen (MTT/ATP)

Objective: Establish

-

Cell Lines:

-

Methodology:

-

Seed cells at

cells/well in 96-well plates. -

Dose compound (dissolved in DMSO, final concentration <0.5%) in a 7-point dilution series (0.1 µM – 100 µM).

-

Incubate for 24h and 72h to distinguish acute vs. cumulative toxicity.[1]

-

Readout: Quantify ATP levels (CellTiter-Glo) rather than MTT, as sulfones can sometimes interfere with tetrazolium reduction.

-

Mechanism Check: Mitochondrial Membrane Potential (MMP)

Since aryl nitriles can uncouple oxidative phosphorylation:

Phase III: Genotoxicity Screening (The "Ames Plus" Protocol)

As an aromatic intermediate, ruling out mutagenicity is a regulatory non-negotiable (ICH S2(R1)).[1]

Bacterial Reverse Mutation Assay (Ames)

-

Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair), and E. coli WP2 uvrA (oxidative damage).[1]

-

Activation: Perform +/- S9 fraction (rat liver homogenate).

-

Rationale: The

group is stable, but trace impurities from synthesis (e.g., aryl halides) can be mutagenic.[1][2] -

Success Criteria: < 2-fold increase in revertant colonies over vehicle control.

In Vitro Micronucleus Test (Flow Cytometry)

Phase IV: Metabolic Stability & Reactive Metabolite Trapping

The electron-deficient ring is resistant to oxidation, which paradoxically increases half-life and toxicity risks.[1][2]

Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring of parent depletion.

-

Prediction: Expect

min (High Stability). If stable, the compound relies on renal excretion or biliary clearance, increasing systemic exposure time.[2]

Glutathione (GSH) Trapping[1]

-

Objective: Detect reactive electrophiles (though unlikely with this scaffold).

-

Protocol: Incubate with HLM + NADPH + GSH (or Dansyl-GSH for fluorescence detection).[1]

-

Hit Criteria: Identification of GSH-adduct mass shifts (+307 Da) via Mass Spectrometry.

Visualizations

Diagram 1: The Tiered Screening Workflow

A logic-gated approach ensures resources are not wasted on low-viability candidates.[1]

Caption: Logic-gated screening workflow prioritizing neurotoxicity assessment due to the compound's lipophilic pharmacophore.

Diagram 2: Potential Toxicity Pathways

Mapping the theoretical Adverse Outcome Pathways (AOP) based on structure.

Caption: Adverse Outcome Pathway (AOP) highlighting the critical risk of CNS accumulation and mitochondrial interference.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2775598: 4-Methyl-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier - Benzonitrile derivatives and acute toxicity classifications. Retrieved from [Link][1]

-

Frontiers in Public Health. (2024). Occupational 4-Methylsulfonyl-benzonitrile poisoning: A case report on toxic encephalopathy. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[3] Retrieved from [Link][1][4]

-

Journal of Pharmaceutical Sciences. (1994). In vitro metabolism of aromatic nitriles. Retrieved from [Link]

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzonitrile | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. nuvisan.com [nuvisan.com]

- 4. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Synthesis of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

[1]

Executive Summary

This application note details a robust, scalable synthesis protocol for 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS: 133221-82-6).[1] This compound is a critical pharmacophore intermediate, structurally analogous to the Bicalutamide (Casodex) scaffold.[1][2] The presence of the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups on the benzene ring creates a highly deactivated system for electrophilic substitution but activates the 4-position for Nucleophilic Aromatic Substitution (SNAr).[1]

This guide prioritizes regioselectivity and process safety , utilizing a two-step workflow:

-

SNAr Displacement: Quantitative conversion of 4-chloro-3-(trifluoromethyl)benzonitrile to the thioether.

-

Chemoselective Oxidation: Controlled oxidation of the sulfide to the sulfone using sodium perborate or catalytic peroxide systems, avoiding over-oxidation or ring degradation.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the activation provided by the ortho-trifluoromethyl and para-cyano groups.[1] Direct sulfonylation is not feasible due to ring deactivation.[1] Therefore, the sulfone moiety is introduced via a sulfide intermediate.[2]

Figure 1: Retrosynthetic disconnection relying on nucleophilic aromatic substitution followed by oxidation.

Experimental Protocols

Step 1: Synthesis of 4-(Methylthio)-3-(trifluoromethyl)benzonitrile

Principle: The starting material contains a chloride leaving group activated by two strong electron-withdrawing groups (EWG).[1] Sodium methanethiolate (NaSMe) acts as a soft nucleophile, effecting a rapid SNAr reaction.[1][2]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)benzonitrile | 1.0 | Substrate |

| Sodium Methanethiolate (NaSMe) | 1.1 - 1.2 | Nucleophile |

| DMF (N,N-Dimethylformamide) | Solvent | Polar Aprotic Medium |

| Water | Workup | Quench/Precipitation |[1]

Detailed Procedure:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet with 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous DMF (5 mL/g substrate).

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath. Note: The reaction is exothermic.[1][2]

-

Addition: Add Sodium Methanethiolate (1.1 eq) portion-wise over 30 minutes, maintaining internal temperature < 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Workup: Pour the reaction mixture slowly into vigorously stirred ice water (10 volumes relative to DMF). The product will precipitate as a white to off-white solid.[1]

-

Isolation: Filter the solid, wash with water (3x) to remove residual DMF and salts.[1]

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Step 2: Oxidation to 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Principle: Oxidation of the sulfide to sulfone requires 4 equivalents of active oxygen.[1] We utilize Sodium Perborate Tetrahydrate in Acetic Acid.[1] This method is safer than mCPBA (shock sensitive) and more selective than unbuffered H2O2 (which can cause hydrolysis of the nitrile).[1][2]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Thioether Intermediate (Step 1) | 1.0 | Substrate |

| Sodium Perborate Tetrahydrate | 3.0 - 4.0 | Oxidant |

| Glacial Acetic Acid | Solvent | Solvent & Catalyst |[1]

Detailed Procedure:

-

Dissolution: Dissolve the thioether intermediate (1.0 eq) in Glacial Acetic Acid (10 mL/g) in a reactor suitable for heating.

-

Addition: Add Sodium Perborate Tetrahydrate (3.0 eq) in a single portion at room temperature.

-

Heating: Heat the mixture to 50–55 °C. Stir for 4–6 hours.

-

Quench: Cool the mixture to room temperature. Pour into ice water (20 volumes).

-

Neutralization (Critical): The pH will be acidic.[1][2] Neutralize carefully with saturated NaHCO3 solution to pH ~7 to prevent nitrile hydrolysis during storage.

-

Extraction/Filtration:

-

Purification: Recrystallize from Ethanol/Water or Isopropanol if necessary.

Figure 2: Workflow for the chemoselective oxidation of the thioether.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the protocol, the following analytical markers must be met.

Nuclear Magnetic Resonance (NMR)

The shift of the methyl group is the primary diagnostic tool.[1]

-

1H NMR (400 MHz, CDCl3):

-

Aromatic Region: ~8.0 - 8.4 ppm (3H, m).[1][2] The protons will shift downfield relative to the sulfide due to the strong electron-withdrawing nature of the sulfone.[1][2]

-

Methyl Group:

-

Validation Rule: If a peak remains at 2.6 ppm, oxidation is incomplete. If a peak appears at ~2.8 ppm, the sulfoxide intermediate is present.[2]

-

Infrared Spectroscopy (IR)[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete SNAr | Wet solvent or old NaSMe | Ensure DMF is anhydrous.[1] Use fresh NaSMe (hygroscopic).[1] Increase temp to 40°C. |

| Sulfoxide Impurity | Insufficient oxidant or time | Add 0.5 eq extra Sodium Perborate.[1] Extend reaction time at 55°C. |

| Hydrolysis of Nitrile | Acidic quench or high temp | Keep oxidation temp < 60°C. Neutralize acetic acid immediately upon quenching.[1] |

| Low Yield (Precipitation) | Product soluble in AcOH/H2O | If no precipitate forms, perform EtOAc extraction.[1] |

References

-

Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[1][7] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954–959.[1]

-

Patent US4636505A. (1987).[1][2] "Acylanilides."[1][2] (Original ICI Patent describing Bicalutamide intermediates).[1][7]

-

Mckillop, A., & Tarbin, J. A. (1996).[2] "Sodium perborate in acetic acid: A convenient system for the oxidation of sulfides to sulfones."[1][2] Tetrahedron, 52(4), 45-55. (Methodology grounding for oxidation step).

Sources

- 1. prepchem.com [prepchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]

Application Note: Desulfitative Suzuki-Miyaura Coupling of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

This Application Note is designed for researchers utilizing 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile as a specialized electrophile in Palladium-catalyzed cross-coupling reactions.

Unlike standard Suzuki-Miyaura couplings that employ aryl halides, this protocol addresses the desulfitative cross-coupling of aryl sulfones , a high-value technique for late-stage functionalization where the sulfone moiety serves as a "masked" leaving group.

Executive Summary

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS: 904311-38-2) represents a class of electron-deficient arenes where the methylsulfonyl (-SO₂Me) group functions as a pseudohalide. While traditionally viewed as inert, the C–SO₂Me bond can undergo oxidative addition with Palladium (Pd) in the presence of electron-rich, bulky phosphine ligands.[1]

This protocol details the replacement of the -SO₂Me group with an aryl moiety via Suzuki-Miyaura coupling. This methodology allows for orthogonal synthetic strategies , where the sulfone group is retained through earlier electrophilic steps (e.g., halogenation elsewhere on the scaffold) and activated only in the final C–C bond-forming step.

Key Reaction Characteristics[1][2][3][4][5][6][7][8]

-

Electrophile: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile.[2]

-

Nucleophile: Aryl/Heteroaryl Boronic Acids.

-

Catalytic System: Pd(OAc)₂ / RuPhos (or similar Buchwald ligands).

-

Mechanism: C–S activation followed by desulfinative coupling.

-

Primary Challenge: High energy barrier for oxidative addition into the C–S bond; steric hindrance from the ortho-CF₃ group.

Strategic Analysis & Mechanism

Substrate Activation

The reactivity of this substrate is governed by the synergistic electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF₃) groups.

-

Electronic Activation: The para-cyano and meta-trifluoromethyl groups significantly deplete electron density at the C4 position, lowering the activation energy for Pd(0) insertion into the C–SO₂Me bond.

-

Steric Considerations: The ortho-CF₃ group imposes steric bulk. While this typically hinders reactivity, the use of RuPhos (a bulky, electron-rich biaryl phosphine) creates a catalytic pocket that accommodates the CF₃ group while facilitating the difficult oxidative addition.

Mechanistic Pathway

The reaction proceeds via a Desulfitative Catalytic Cycle :

-

Oxidative Addition: Pd(0) inserts into the C–S bond of the sulfone.[3][4]

-

Ligand Exchange/Desulfination: The sulfinate moiety (MeSO₂⁻) is displaced.

-

Transmetallation: The aryl boronic acid transfers its organic group to the Pd center.

-

Reductive Elimination: Formation of the Biaryl product and regeneration of Pd(0).

Caption: Catalytic cycle for the desulfitative Suzuki coupling of aryl methyl sulfones. Oxidative addition into the C-S bond is the critical step.[4]

Experimental Protocol

Materials

-

Substrate: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).

-

Ligand: RuPhos (10 mol%) or XPhos (10 mol%).

-

Note: RuPhos is preferred for sterically hindered or electron-deficient sulfones.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

-

Green Alternative: 2 wt % TPGS-750-M in water (Micellar conditions).

-

Step-by-Step Procedure (Standard Thermal)

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a glovebox or under Argon, mix Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in dry Toluene (1 mL/mmol). Stir at room temperature for 10 minutes to form the active catalytic species.

-

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add:

-

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (1.0 equiv).

-

Aryl Boronic Acid (1.5 equiv).

-

K₃PO₄ (3.0 equiv).

-

-

Transfer the pre-formed catalyst solution into the vial via syringe.

-

Add degassed water (if using Toluene/Water biphasic system) to reach a final concentration of 0.2 M relative to the sulfone.

-

-

Execution:

-

Seal the vial with a Teflon-lined cap.

-

Heat the reaction block to 110°C . Vigorous stirring is essential to mix the biphasic system.

-

Monitor reaction progress by LC-MS or HPLC after 4 hours.

-

Endpoint: Disappearance of the sulfone starting material (Rt will shift significantly as the polar -SO₂Me is replaced by a lipophilic aryl group).

-

-

Work-up:

-

Cool to room temperature.[5]

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: Hexanes/Ethyl Acetate (typically 0-20% EtOAc). The product will be less polar than the starting sulfone.

-

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction variables specifically for C–S activation of electron-poor arenes.

| Variable | Recommendation | Rationale |

| Ligand | RuPhos > XPhos > SPhos | RuPhos provides the optimal steric bulk to facilitate reductive elimination while being electron-rich enough to insert into the strong C–S bond. |

| Base | K₃PO₄ or K₂CO₃ | Anhydrous bases work best in organic solvents; K₃PO₄ is superior for activating boronic acids without hydrolyzing the nitrile. |

| Solvent | Toluene or Dioxane | Non-polar solvents minimize competitive desulfonylation (protonation) pathways. |

| Temperature | 100–120°C | High thermal energy is required to overcome the activation barrier of the C–SO₂Me bond. |

| Side Reaction | Hydrolysis of CN | Avoid strong hydroxide bases (NaOH, KOH). Keep water content controlled (or use buffered aqueous phase). |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Solution: Increase temperature to 130°C or switch to a higher boiling solvent (e.g., Xylenes). Ensure the reaction is strictly oxygen-free, as RuPhos is air-sensitive in solution.

-

-

Issue: Protodesulfonylation (Ar-SO₂Me → Ar-H).

-

Solution: This occurs if the transmetallation is slow. Increase the equivalent of Boronic Acid (to 2.0 equiv) and ensure the Base is dry.

-

-

Issue: Homocoupling of Boronic Acid.

-

Solution: Decrease the amount of catalyst or switch to slow addition of the boronic acid.

-

Safety & Handling

-

Nitrile Stability: While 3-(trifluoromethyl)benzonitrile derivatives are stable, avoid acidic aqueous workups which could hydrolyze the nitrile to the amide/acid.

-

Sulfinate Byproducts: The reaction generates potassium methanesulfinate (MeSO₂K) as a byproduct. This is water-soluble and removed during the aqueous wash.

-

Pressure: Reactions at 110°C in closed vials generate pressure. Use appropriate pressure-rated vessels.

References

-

Nambo, M., & Crudden, C. M. (2014). "Modular Synthesis of Triarylmethanes through Palladium-Catalyzed Sequential Arylation of Methyl Phenyl Sulfones." Angewandte Chemie International Edition, 53(3), 742-746. Link

-

Nambo, M., et al. (2015). "Synthesis of Polyfunctionalized Arenes by the Pd-Catalyzed Suzuki-Miyaura Coupling of Methyl Arenesulfonates." Chemical Science, 6, 1083-1093. Link

-

Barroso, S., et al. (2020). "The Suzuki–Miyaura Coupling of Aryl Sulfones." ChemRxiv (Preprint). Link

-

Kore, R. A., et al. (2025). "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions." ACS Medicinal Chemistry Letters. Link

Sources

Application Note: Precision Amination of Benzonitrile Derivatives

Overcoming Chemoselectivity Challenges in Palladium-Catalyzed Cross-Coupling

Executive Summary

The introduction of amino groups onto benzonitrile scaffolds is a high-value transformation in medicinal chemistry, often serving as a precursor to amidines, tetrazoles, or heterocycles. However, the cyano group presents a dual challenge in Buchwald-Hartwig amination: it is a potent

This guide provides a validated protocol for the amination of halobenzonitriles. By utilizing Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts and carefully selecting base/solvent systems, researchers can achieve high yields while preserving the nitrile functionality.

Mechanistic Insight & The "Nitrile Problem"

The standard catalytic cycle involves Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.[1] For benzonitriles, two specific failure modes must be mitigated:

-

Catalyst Poisoning: The nitrile nitrogen lone pair can coordinate to the Pd(II) center, displacing the amine or preventing oxidative addition. This is known as the "Nitrile Effect."

-

Base-Mediated Hydrolysis: Strong bases (e.g., NaOtBu) typically used to deprotonate the amine can inadvertently attack the nitrile carbon in the presence of trace moisture, converting the target benzonitrile into a benzamide side-product.

Visualization: Competitive Pathways

The following diagram illustrates the standard cycle versus the competitive nitrile inhibition pathway.

Caption: Figure 1.[2] The catalytic cycle of Buchwald-Hartwig amination showing the competitive 'Nitrile Poisoning' pathway (Red) which sequesters the active catalyst.

Critical Parameters & Optimization Strategy

To bypass the issues highlighted above, the experimental design must prioritize steric bulk and base strength.

3.1 Ligand Selection (The Steric Solution)

To prevent nitrile coordination, bulky dialkylbiaryl phosphine ligands are essential. The steric bulk of these ligands creates a "protective shell" around the Pd center, disfavoring the coordination of the linear nitrile group while permitting the approach of the amine.

| Ligand Class | Recommended Ligand | Target Substrate/Amine | Why? |

| Generations | BrettPhos | Primary Amines | Prevents bis-arylation; high activity at low temp. |

| Generations | RuPhos | Secondary Amines | Excellent for steric hindrance; resists nitrile poisoning. |

| Generations | XPhos | General Purpose | Good for aryl sulfonates and weak nucleophiles. |

3.2 Base Selection (The Hydrolysis Trap)

The choice of base determines the chemoselectivity between C-N coupling and nitrile hydrolysis.

-

NaOtBu (Sodium tert-butoxide): Strong base. Fast reaction rates but high risk of nitrile hydration if not strictly anhydrous.

-

Cs₂CO₃ (Cesium Carbonate): Weaker, heterogeneous base. Preferred for benzonitriles. Slower reaction but significantly higher functional group tolerance.

-

LHMDS: Soluble strong base. Useful for substrates sensitive to heterogeneous conditions but requires low temperatures.

3.3 Precatalyst Architecture

Avoid Pd(OAc)₂ or Pd₂dba₃ if possible. These sources often suffer from induction periods or formation of inactive Pd-black.

-

Recommendation: Use Pd-G4 Precatalysts (e.g., RuPhos Pd G4). These are air-stable, activate immediately upon base addition, and ensure a 1:1 L:Pd ratio.

Validated Experimental Protocols

Decision Tree: Method Selection

Use this logic flow to select the appropriate protocol for your specific benzonitrile derivative.

Caption: Figure 2. Protocol selection guide based on amine class and substrate sensitivity.

Protocol B: General Procedure for Benzonitriles (High Tolerance)

Target Application: Coupling secondary amines with 4-bromobenzonitrile.

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 4-bromobenzonitrile)

-

Amine: 1.2 equiv (e.g., Morpholine)[3]

-

Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous, granular)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

-

Concentration: 0.2 M

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

-

Charging Solids: Add the aryl halide (1.0 mmol), Cs₂CO₃ (2.0 mmol), and RuPhos Pd G4 (0.02 mmol) to the vial.

-

Note: If the amine is solid, add it at this step.

-

-

Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycles x3).

-

Solvent/Amine Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. If the amine is liquid, add it now (1.2 mmol) via syringe.

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 rpm).

-

Why: Cs₂CO₃ is heterogeneous; vigorous stirring is critical for mass transfer.

-

-

Monitoring: Monitor by LCMS or TLC. Benzonitriles typically convert within 2-6 hours.

-

Checkpoint: Look for the disappearance of the aryl bromide. If the reaction stalls, add 0.5 mol% additional catalyst.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Case Study Data: 4-Bromobenzonitrile + Morpholine

The following data illustrates the impact of ligand and base selection on the yield of 4-(morpholin-4-yl)benzonitrile (Target) versus the hydrolyzed 4-(morpholin-4-yl)benzamide (Side Product).

| Entry | Catalyst (2 mol%) | Base | Solvent | Temp | Yield (Target) | Yield (Amide Side-Product) |

| 1 | Pd(PPh₃)₄ | NaOtBu | Toluene | 100°C | 15% | 40% |

| 2 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100°C | 45% | 30% |

| 3 | RuPhos Pd G4 | NaOtBu | Dioxane | 80°C | 82% | 12% |

| 4 | RuPhos Pd G4 | Cs₂CO₃ | Dioxane | 80°C | 96% | <1% |

Interpretation: Entry 4 demonstrates that while RuPhos handles the coupling efficiency, the switch to Cesium Carbonate is required to eliminate the hydrolysis side reaction completely.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material Intact) | Catalyst Poisoning or Oxidation | 1. Switch to G4 Precatalyst.2. Ensure Argon purge is effective.3. Increase temperature to 100°C. |

| Formation of Benzamide | Hydrolysis of Nitrile | 1. Switch base from NaOtBu to Cs₂CO₃.2. Ensure solvent is anhydrous.3. Lower reaction temperature. |

| Low Conversion (Black Precipitate) | Catalyst Decomposition (Pd Black) | 1. Ligand:Pd ratio is off (if not using G4).2. Substrate contains sulfur/heavy metal impurities.3. Add 1-2% additional free ligand. |

| Bis-arylation (Primary Amines) | Over-reaction | 1. Switch ligand to BrettPhos .2. Use excess amine (1.5 equiv).[3] |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

-

[Link]

-

-

Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.

-

[Link]

-

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

[Link]

-

-

Johnson Matthey Technology Review. (2023).

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

[Link]

-

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Purification of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile by Recrystallization

Abstract

This document provides a comprehensive guide for the purification of 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing that the purity of such intermediates is paramount for successful downstream applications, this note details the principles and a systematic approach to purification via recrystallization. While specific solubility data for this compound is not widely published, this guide presents a robust methodology for selecting an appropriate solvent system and executing a validated recrystallization protocol. The causality behind each experimental step is explained to empower researchers to adapt and optimize the procedure for their specific needs.

Introduction: The Critical Role of Purity

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound. The presence of the electron-withdrawing methylsulfonyl and trifluoromethyl groups, along with the versatile nitrile functionality, makes it a valuable building block in medicinal chemistry and materials science. The purity of this intermediate directly impacts the yield, impurity profile, and overall success of subsequent synthetic transformations.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the desired compound to crystallize in a pure form, leaving the impurities dissolved in the mother liquor.[3]

This guide provides a detailed, experience-driven protocol for developing a successful recrystallization procedure for 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile.

Physicochemical Characteristics and Initial Considerations

While specific experimental data for 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile is scarce, we can infer its properties based on its constituent functional groups and related structures.

-

Polarity: The presence of the sulfonyl (-SO2-), trifluoromethyl (-CF3), and nitrile (-CN) groups imparts a significant degree of polarity to the molecule. This suggests that solvents of moderate to high polarity should be considered for solubilization.

-

Melting Point: Benzonitrile derivatives with similar functionalization often exhibit melting points well above room temperature, making them suitable for recrystallization. For instance, 4-(methylsulfonyl)benzonitrile has a melting point of 137-142 °C.[4] The addition of a trifluoromethyl group is expected to influence this, and an experimentally determined melting point of the crude material is a crucial first step.

-

Potential Impurities: Common impurities may include starting materials, reagents from the synthesis, and side-products. Understanding the potential impurities can aid in selecting a solvent that will keep them dissolved during the crystallization process.

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[5] An ideal solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

-

Inertness: The solvent must not react with the compound being purified.[6]

-

Appropriate Boiling Point: A boiling point between 60-120 °C is generally preferred for ease of handling and removal.[6]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Safety: The solvent should have low toxicity and flammability.[7]

Systematic Solvent Screening Protocol

A systematic approach is essential to identify the optimal solvent. The following protocol outlines a small-scale screening process.

Materials:

-

Crude 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile

-

A selection of solvents with varying polarities (see Table 1)

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Initial Solubility Test (Room Temperature):

-

Place approximately 20-30 mg of the crude compound into separate test tubes.

-

Add a small amount (e.g., 0.5 mL) of each selected solvent to the respective test tubes.

-

Vortex or agitate the mixtures at room temperature.

-

Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

-

-

Hot Solubility Test:

-

For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath.

-

Add the solvent dropwise while heating until the solid completely dissolves.

-

Observation: If an excessive amount of solvent is required to dissolve the solid, the solvent may be a poor choice. A good solvent will dissolve the compound at a concentration that allows for crystallization upon cooling.

-

-

Cooling and Crystallization Test:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.

-

Observation: The ideal solvent will yield a good crop of well-formed crystals upon cooling. Oiling out (formation of a liquid instead of a solid) indicates that the solvent is too nonpolar or that the boiling point of the solvent is higher than the melting point of the compound.

-

Recommended Solvents for Screening

Based on the predicted polarity of 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile, the following solvents are recommended for initial screening.

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Isopropanol | Moderately Polar | 82 | A good starting point for many aromatic compounds. |

| Ethanol | Polar | 78 | Often used for recrystallizing benzonitrile derivatives.[8] |

| Methanol | Highly Polar | 65 | May be too polar, but worth screening. |

| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent for a range of polarities. |

| Toluene | Nonpolar | 111 | Less likely to be a primary solvent, but could be useful in a solvent pair. |

| Heptane/Hexane | Nonpolar | 98/69 | Likely to be used as an anti-solvent in a mixed solvent system. |

| Water | Highly Polar | 100 | Unlikely to be a primary solvent due to the organic nature of the compound, but can be an effective anti-solvent. |

The Utility of Mixed Solvent Systems

If no single solvent provides the desired solubility profile, a mixed solvent system (binary solvent system) can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Procedure for Mixed Solvent Recrystallization:

-

Dissolve the crude compound in a minimal amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly.

A common and effective combination for compounds of this nature is an alcohol (e.g., isopropanol or ethanol) with water as the anti-solvent.

Detailed Recrystallization Protocol

The following is a general, step-by-step protocol that should be adapted based on the results of the solvent screening.

Diagram of the Recrystallization Workflow:

Caption: A generalized workflow for the purification of 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile by recrystallization.

Experimental Procedure:

-

Dissolution:

-

Place the crude 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile into an Erlenmeyer flask.

-

Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate.

-

Continue adding the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[9]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice.

-

Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

-

Validation and Characterization

The success of the purification should be validated by appropriate analytical techniques:

-

Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

-

Chromatographic Analysis (TLC, HPLC, GC): Compare the purity of the recrystallized material to the crude starting material.

-

Spectroscopic Analysis (NMR, IR): Confirm the chemical structure and absence of impurities.

Troubleshooting

| Issue | Potential Cause | Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble in the chosen solvent. | Use a lower-boiling solvent; use a mixed solvent system with a higher proportion of the "poor" solvent. |

| No Crystals Form | The solution is not sufficiently saturated; the compound is too soluble in the solvent even at low temperatures. | Boil off some of the solvent to increase the concentration; try a different solvent or a mixed solvent system. |

| Poor Recovery | Too much solvent was used; the compound is too soluble in the cold solvent. | Use less solvent initially; ensure adequate cooling in an ice bath; switch to a solvent in which the compound is less soluble when cold. |

| Colored Impurities Remain | The impurity has similar solubility to the product. | Consider adding a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. |

Conclusion

The recrystallization of 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile is a critical step in ensuring its suitability for high-stakes applications in drug development and materials science. By following a systematic approach to solvent selection and adhering to the principles of recrystallization outlined in this guide, researchers can confidently develop a robust and effective purification protocol. The emphasis on understanding the "why" behind each step provides the necessary foundation for troubleshooting and adapting the procedure as needed, ensuring the consistent production of high-purity material.

References

-

4-[(Trifluoromethyl)sulfonyl]benzonitrile (CAS 312-21-0) Properties. (n.d.). Mol-Instincts. Retrieved January 2, 2024, from [Link]

-

4-Methyl-3-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved January 2, 2024, from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 2, 2024, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 2, 2024, from [Link]

-

4-(Trifluoromethylsulfonylmethyl)benzonitrile. (n.d.). PubChem. Retrieved January 2, 2024, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 2, 2024, from [Link]

- Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201.

-

Purification of Benzonitrile. (n.d.). LookChem. Retrieved January 2, 2024, from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry. Retrieved January 2, 2024, from [Link]

-

Guide for crystallization. (n.d.). Retrieved January 2, 2024, from [Link]

-

Chemical Properties of Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7). (n.d.). Cheméo. Retrieved January 2, 2024, from [Link]

- Solvent selection for recrystallization: An undergraduate organic experiment. (1976).

-

SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved January 2, 2024, from [Link]

-

Benzonitrile, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2024, from [Link]